Product packaging for 3-Bromo-4-cyclopropyl-5-fluoropyridine(Cat. No.:CAS No. 1404367-12-9)

3-Bromo-4-cyclopropyl-5-fluoropyridine

Cat. No.: B3238219
CAS No.: 1404367-12-9
M. Wt: 216.05 g/mol
InChI Key: LRBATMNKAKWDGD-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic Synthesis

The pyridine ring, an isostere of benzene, is a fundamental component in over 7,000 existing drug molecules and serves as a crucial precursor for pharmaceuticals and agrochemicals. nih.gov Its nitrogen atom imparts unique properties, influencing the molecule's basicity, solubility, and interaction with biological targets. nih.govnih.gov The introduction of halogen atoms onto this scaffold further enhances its utility. Halopyridines are essential building blocks, with the carbon-halogen bond providing a reactive handle for a multitude of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallation-trapping sequences. nih.gov

The strategic placement of halogens is critical, as it directs the regioselectivity of subsequent reactions. For instance, electrophilic aromatic substitution on the pyridine ring typically occurs at the 3-position, though often requiring harsh conditions. nih.govnih.gov Modern synthetic methods have been developed to achieve selective halogenation at various positions, addressing the limitations of classical approaches and enabling the synthesis of a wide array of pyridine derivatives. nih.govnih.gov These halogenation reactions are pivotal for the development of new drugs and agricultural products. nih.gov The presence of halogens like bromine and fluorine, as in the title compound, offers orthogonal reactivity, allowing for selective transformations at different sites within the same molecule.

Role of Cyclopropyl (B3062369) Moieties in Modulating Molecular Architecture and Reactivity

The cyclopropyl group, though a simple three-membered carbocycle, has become a well-established architectural element in drug discovery and development. scientificupdate.com Its inclusion in a molecular structure can profoundly influence a compound's properties. The rigid and planar nature of the cyclopropyl ring often serves as a rigid alkyl linker or a bioisosteric replacement for other groups, such as alkenes. scientificupdate.com This rigidity can help lock a molecule into a specific conformation, which is often beneficial for binding to a biological target.

From an electronic standpoint, the C-C bonds of a cyclopropyl ring possess enhanced p-character, making it electronically distinct from other alkyl groups. scientificupdate.com This feature can impact the reactivity of adjacent functional groups. nih.gov In medicinal chemistry, the incorporation of a cyclopropyl moiety is a strategic choice often employed to increase metabolic stability, enhance potency, and reduce off-target effects. scientificupdate.com The growing number of FDA-approved drugs containing this group underscores its importance in modern molecular design. scientificupdate.com

Positioning of 3-Bromo-4-cyclopropyl-5-fluoropyridine as a Versatile Synthetic Intermediate

This compound emerges as a highly versatile synthetic intermediate by combining the advantageous features of its constituent parts. The pyridine core provides a foundational scaffold prevalent in bioactive molecules. The three different substituents—bromo, cyclopropyl, and fluoro—are strategically positioned to allow for a diverse range of chemical manipulations.

The bromo group at the 3-position is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of carbon- and heteroatom-based substituents. The fluorine atom at the 5-position can influence the electronic properties of the ring and can also participate in nucleophilic aromatic substitution (SNAr) reactions, often under different conditions than the bromine, allowing for sequential functionalization. The cyclopropyl group at the 4-position provides the conformational rigidity and metabolic stability benefits discussed previously. This trifunctionalized pattern makes the compound a valuable building block for creating complex molecular architectures and for generating libraries of compounds for screening in drug discovery and agrochemical research.

Overview of Research Trajectories for Halogenated Pyridines

Research involving halogenated pyridines is dynamic and continues to evolve. A major trajectory focuses on the development of novel, more efficient, and regioselective C-H halogenation methods. nih.govnih.gov These new reactions aim to overcome the limitations of older techniques, which often require harsh conditions and have a narrow substrate scope. nih.gov The goal is to provide milder and more functional-group-tolerant pathways to access these valuable intermediates.

Another significant research direction is the application of these halogenated building blocks in the synthesis of functional molecules. This includes their use in the late-stage functionalization of complex molecules like pharmaceuticals and agrochemicals, where selective halogenation can be used to modify properties and create analogues. nih.govnih.gov Furthermore, the unique electronic properties of halogenated pyridines are being exploited in materials science and in the design of ligands for metal complexes. nih.gov The study of noncovalent interactions, such as halogen bonding, where a halogen atom acts as a Lewis acid, is also a growing field, with implications for drug design and crystal engineering. rsc.orgacs.org The development and application of multi-functionalized pyridine systems, such as this compound, are central to these ongoing research efforts.

Compound Properties

Below is a table summarizing the key properties of the primary compound discussed in this article.

PropertyValue
Compound Name This compound
Molecular Formula C₈H₇BrFN
IUPAC Name This compound
CAS Number 1227570-58-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFN B3238219 3-Bromo-4-cyclopropyl-5-fluoropyridine CAS No. 1404367-12-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-cyclopropyl-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFN/c9-6-3-11-4-7(10)8(6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBATMNKAKWDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Bromo 4 Cyclopropyl 5 Fluoropyridine

De Novo Synthesis Pathways and Retrosynthetic Analysis

De novo synthesis offers a powerful approach to constructing complex pyridine (B92270) derivatives by assembling the ring system from simpler, non-cyclic starting materials. chemrxiv.org This strategy allows for the early introduction of desired substituents, often providing a high degree of control over the final substitution pattern.

A retrosynthetic analysis of 3-Bromo-4-cyclopropyl-5-fluoropyridine suggests several plausible disconnections of the pyridine ring. One common strategy involves a multicomponent reaction, such as a variation of the Hantzsch pyridine synthesis or related condensation reactions, which can assemble the pyridine core in a single step from simple building blocks. nih.govillinois.edu For instance, a [2+2+1+1] condensation could theoretically bring together four components to form the substituted pyridine ring. google.com Another powerful approach is the use of cycloaddition reactions, such as a [4+2] Diels-Alder reaction between a substituted 1-azadiene or 2-azadiene and a suitable dienophile, to construct the six-membered ring. nih.gov

A plausible retrosynthetic pathway could involve disconnecting the pyridine ring to reveal key fragments that can be assembled. For example, a three-component synthesis could be envisioned, combining an enamine, an α,β-unsaturated carbonyl compound, and an ammonia (B1221849) source, which are common strategies for building substituted pyridines. nih.gov

Retrosynthetic Disconnection Key Precursors Synthetic Strategy
C2-C3 and C5-C6 bondsSubstituted 1,5-dicarbonyl compound and ammonia sourceCondensation/Cyclization
C2-N and C6-N bondsSubstituted enamine, α,β-unsaturated carbonyl compoundMulticomponent Condensation
C-C bonds via cycloadditionSubstituted azadiene and alkyne[4+2] Cycloaddition

The introduction of bromine and fluorine atoms onto the pyridine ring requires careful consideration of regioselectivity. In a de novo approach, these halogens can be incorporated into the acyclic precursors before ring formation. For example, a fluorinated building block could be used as one of the components in a multicomponent condensation.

Alternatively, halogenation can be performed on a pre-formed pyridine ring. Regioselective bromination of pyridine derivatives can be achieved using various brominating agents, with the position of substitution influenced by the electronic nature of existing substituents. nih.gov Similarly, chemoselective fluorination can be accomplished using specialized reagents, although direct fluorination of electron-deficient rings like pyridine can be challenging. nih.gov A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine, which involves the bromination of 2-methoxy-5-fluoropyridine, highlighting a potential route for introducing these halogens in a stepwise manner. google.com

The cyclopropyl (B3062369) group, with its unique steric and electronic properties, can be introduced in several ways. wikipedia.orgfiveable.me In a de novo synthesis, a precursor already containing the cyclopropyl group can be utilized. For instance, a cyclopropyl-substituted carbonyl compound could be a key starting material in a condensation reaction.

A common method for forming a cyclopropane (B1198618) ring is through a cyclopropanation reaction of an alkene. nih.gov Therefore, a synthetic strategy could involve the de novo synthesis of a 4-vinylpyridine (B31050) intermediate, which is then subjected to a stereoselective cyclopropanation. Various methods for cyclopropanation are known, including the Simmons-Smith reaction and transition-metal-catalyzed decomposition of diazo compounds. nih.gov

Cyclopropanation Method Reagents Key Features
Simmons-Smith ReactionDiiodomethane, Zinc-Copper CoupleForms an organozinc carbenoid; often used for unfunctionalized alkenes.
Transition Metal-CatalyzedDiazo compounds, Rhodium or Copper catalystsAllows for asymmetric cyclopropanation with chiral catalysts.
Intramolecular CyclizationAppropriately substituted haloalkanesBase-mediated ring closure.

Functional Group Interconversion Strategies on Pyridine Precursors

An alternative and often more practical approach to synthesizing this compound involves the modification of a pre-existing, simpler pyridine derivative through a series of functional group interconversions. This strategy relies on the selective reaction at specific positions of the pyridine ring.

Starting with a 4-cyclopropyl-5-fluoropyridine precursor, the introduction of a bromine atom at the 3-position is a key step. The directing effects of the existing cyclopropyl and fluoro groups will influence the regioselectivity of the bromination. Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, various methods for regioselective halogenation have been developed. nih.gov The use of brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis or Brønsted acid can facilitate this transformation. A patent for the synthesis of 3-bromo-4-methylpyridine (B15001) describes the bromination of 4-methyl-3-aminopyridine followed by a Sandmeyer reaction, which could be an analogous route. chemeo.com

Bromination Reagent Typical Conditions Selectivity
N-Bromosuccinimide (NBS)Acetonitrile, heat or lightOften used for radical bromination, but can also effect electrophilic bromination.
Bromine (Br₂)Sulfuric acid or other strong acidsPromotes electrophilic substitution on deactivated rings.
Tetrabutylammonium tribromide (TBATB)Various solventsA milder and more selective brominating agent. nih.gov

If a 3-bromo-4-cyclopropylpyridine (B8807102) precursor is available, the final step would be the introduction of the fluorine atom at the 5-position. Direct chemoselective fluorination of such a substrate is a significant synthetic hurdle. Nucleophilic aromatic substitution (SNAr) is a potential pathway, but it typically requires a good leaving group and strong activation by electron-withdrawing groups.

A more plausible strategy would involve a Sandmeyer-type reaction starting from a 5-amino-3-bromo-4-cyclopropylpyridine precursor. Diazotization of the amino group followed by treatment with a fluoride (B91410) source, such as tetrafluoroboric acid (Balz-Schiemann reaction), could yield the desired 5-fluoro derivative. Another approach could involve a halogen exchange (Halex) reaction, where a different halogen at the 5-position is displaced by fluoride, although this can be challenging on an electron-rich ring. A patent describes the fluorination of a 3-bromo-4-nitropyridine (B1272033) N-oxide, which upon reduction of the nitro group and the N-oxide could lead to a fluorinated aminopyridine, a versatile intermediate. nih.gov

Fluorination Strategy Key Intermediate Reagents
Balz-Schiemann Reaction5-Amino-3-bromo-4-cyclopropylpyridineNaNO₂, HBF₄
Nucleophilic Aromatic Substitution (SNAr)3-Bromo-4-cyclopropyl-5-nitropyridineKF, high temperature
Halogen Exchange (Halex)3-Bromo-5-chloro-4-cyclopropylpyridineKF, phase-transfer catalyst

A highly convergent strategy would involve the use of cross-coupling reactions to introduce the cyclopropyl group. For instance, a Suzuki or Negishi coupling of a 3-bromo-4-chloro-5-fluoropyridine (B1377246) with a cyclopropylboronic acid or a cyclopropylzinc reagent, respectively, could be a powerful method for the final construction of the target molecule. nih.govnih.govaudreyli.comnih.govresearchgate.netnih.govresearchgate.net This approach would rely on the differential reactivity of the two halogen atoms, with the C-Cl bond typically being more reactive in palladium-catalyzed cross-coupling reactions than the C-Br bond, or vice-versa depending on the specific catalytic system.

Cyclopropylation Reactions on Halopyridines

The introduction of a cyclopropyl group onto a halopyridine scaffold is a key transformation in the synthesis of this compound. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, with Suzuki-Miyaura and Negishi couplings being prominent methods.

In a likely synthetic route, a precursor such as 3,5-dibromo-4-fluoropyridine (B1378402) or a related dihalopyridine would be subjected to a selective cross-coupling reaction. The Suzuki-Miyaura coupling, for instance, would involve the reaction of the halopyridine with a cyclopropylboronic acid or, more commonly, with the more stable potassium cyclopropyltrifluoroborate. nih.govnih.govorganic-chemistry.org The reaction is catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, and requires a base to activate the boronic acid derivative. organic-chemistry.org

Alternatively, the Negishi coupling presents a powerful method for this transformation. This reaction would employ a cyclopropylzinc reagent, such as cyclopropylzinc chloride, which is coupled with the halopyridine precursor in the presence of a palladium or nickel catalyst. The Negishi coupling is known for its high functional group tolerance and often proceeds under mild conditions.

The choice between these methods can depend on the stability of the precursors and the desired reaction conditions. For example, potassium organotrifluoroborates are air- and moisture-stable, which can simplify handling and improve the robustness of the process. nih.gov

Optimization of Reaction Conditions and Process Intensification

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalyst Development and Ligand Effects (e.g., Palladium-Catalyzed Methods)

The choice of catalyst and, more critically, the supporting ligand is paramount in palladium-catalyzed cyclopropylation reactions. For challenging substrates like electron-deficient halopyridines, the use of bulky and electron-rich phosphine (B1218219) ligands is often necessary to achieve high yields and reaction rates. Ligands such as tricyclohexylphosphine (B42057) (PCy₃), and biaryl phosphines like SPhos and XPhos have been shown to be effective in similar cross-coupling reactions involving aryl chlorides and bromides. These ligands facilitate the oxidative addition of the palladium(0) to the aryl halide and promote the subsequent reductive elimination step.

The development of pre-catalysts, where the active palladium species is readily formed, can also enhance catalytic efficiency. The selection of the appropriate ligand can significantly impact the outcome of the reaction, influencing yield, selectivity, and catalyst turnover number.

Solvent Selection and Reaction Medium Engineering

The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions, affecting solubility of reactants, catalyst stability, and reaction kinetics. Common solvents for Suzuki-Miyaura and Negishi couplings include toluene, 1,4-dioxane, and dimethylformamide (DMF). The polarity of the solvent can influence the reaction pathway; for instance, polar solvents can accelerate the oxidative addition of aryl triflates.

The choice of solvent is also critical for the base used in Suzuki-Miyaura couplings. A biphasic system, often employing water with a water-insoluble organic solvent like toluene, can be effective, particularly with inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.gov

Temperature and Pressure Influence on Reaction Efficiency and Selectivity

Reaction temperature is a key parameter to control. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of undesired by-products. For many palladium-catalyzed cross-couplings, temperatures in the range of 80-120 °C are typical. Microwave irradiation has also been employed to accelerate these reactions, often leading to significantly reduced reaction times and improved yields. acs.org

Pressure is generally less of a critical parameter for these liquid-phase reactions unless volatile reagents or solvents are used at temperatures above their boiling points. In such cases, sealed reaction vessels are used to maintain the necessary pressure.

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly important in the development of synthetic routes. Key metrics for evaluating the "greenness" of a synthesis include Atom Economy, E-Factor (Environmental Factor), and Reaction Mass Efficiency (RME). mygreenlab.orgnih.gov

To improve the green profile of the synthesis of this compound, several strategies can be employed:

Catalyst Choice: Utilizing highly efficient catalysts at low loadings minimizes waste. The use of heterogeneous catalysts, which can be easily separated and recycled, is also a desirable approach.

Solvent Selection: Preferring greener solvents, such as water or bio-based solvents, and minimizing solvent use are key objectives.

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce energy consumption. acs.org

Waste Reduction: Designing synthetic routes with fewer steps and higher yields minimizes the generation of waste.

The following table outlines some green chemistry metrics and their implications for synthesis design.

MetricFormulaIdeal ValueImplication for Synthesis
Atom Economy (MW of product / Σ MW of reactants) x 100%100%Favors reactions where most atoms from the reactants are incorporated into the final product.
E-Factor Total waste (kg) / Product (kg)0Aims to minimize waste generation across the entire process. researchgate.net
Reaction Mass Efficiency (RME) Mass of product / (Mass of reactants + reagents) x 100%100%Provides a more realistic measure of the efficiency of a reaction, including stoichiometry. nih.gov

Scale-Up Synthesis and Process Research Aspects

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges. Process research focuses on developing a robust, safe, and economically viable manufacturing process.

Key considerations for scale-up include:

Reagent Cost and Availability: The cost of starting materials, catalysts, and ligands becomes a significant factor. For example, while potent, some specialized phosphine ligands can be expensive, prompting research into more cost-effective alternatives.

Process Safety: A thorough understanding of the reaction's thermal properties (exotherms) is crucial to prevent runaway reactions.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification is essential. This may involve crystallization rather than chromatographic methods, which are often not feasible on a large scale.

Impurity Profile: Identifying and controlling the formation of impurities is critical to ensure the final product meets the required quality specifications.

The table below illustrates a hypothetical comparison of laboratory-scale versus industrial-scale synthesis parameters for a key cyclopropylation step.

ParameterLaboratory Scale (e.g., 1g)Industrial Scale (e.g., 10kg)Key Considerations for Scale-Up
Catalyst Loading 1-5 mol%< 0.5 mol%Minimizing catalyst cost and residual metal in the product.
Solvent Volume High dilution (e.g., 0.1 M)Higher concentration (e.g., >0.5 M)Reducing solvent usage and improving process throughput.
Purification Flash ChromatographyCrystallization / DistillationEfficiency, cost, and scalability of the purification method.
Reaction Time 2-24 hoursOptimized for throughputBalancing reaction completion with cycle time.
Temperature Control Oil bath / heating mantleJacketed reactor with precise controlManaging heat transfer in a large volume.

Chemical Transformations and Derivatization of 3 Bromo 4 Cyclopropyl 5 Fluoropyridine

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For 3-Bromo-4-cyclopropyl-5-fluoropyridine, the bromine atom at the 3-position is the primary site for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely employed method for the formation of C-C bonds, reacting an organoboron compound with a halide. This reaction is particularly effective for the arylation or heteroarylation of this compound. The use of various arylboronic acids allows for the introduction of a wide range of substituents at the 3-position of the pyridine (B92270) ring. researchgate.netrsc.orgnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination. rsc.orgnih.gov Microwave-assisted protocols have been shown to be efficient for similar brominated heterocyclic systems, often leading to reduced reaction times and improved yields. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Related Bromopyridines This table presents data for analogous reactions due to the absence of specific examples for this compound in the searched literature.

Arylboronic Acid Catalyst Ligand Base Solvent Temperature (°C) Yield (%) Reference
p-Methoxyphenylboronic acid PdCl₂(PPh₃)₂ - Na₂CO₃ Dioxane 110 9 nih.gov
p-Methoxyphenylboronic acid XPhosPdG2 XPhos K₂CO₃ Water MW (40 min) >95 rsc.org

Negishi and Stille Coupling Applications

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed reaction couples an amine with an aryl halide. In the case of this compound, this reaction would allow for the introduction of a wide variety of primary and secondary amines at the 3-position. Research on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324) has shown that under palladium catalysis with a Xantphos ligand, the amination occurs exclusively at the C-Br bond. nih.gov This high chemoselectivity is a critical consideration for substrates bearing multiple halogen atoms.

Table 2: Buchwald-Hartwig Amination of a Related Dihalofluoropyridine This table is based on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, demonstrating the preferential reactivity of the C-Br bond.

Amine Catalyst Ligand Base Solvent Product Reference
Morpholine Pd₂(dba)₃ Xantphos NaOtBu Toluene 5-Morpholino-2-chloro-3-fluoropyridine nih.gov

Sonogashira Coupling and Other Alkyne Functionalizations

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting a terminal alkyne with an aryl halide in the presence of palladium and copper co-catalysts. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly valuable for introducing sp-hybridized carbon atoms, which can serve as handles for further transformations or as integral parts of conjugated systems. wikipedia.orgnih.gov The reaction conditions are generally mild, and a variety of functional groups are tolerated. libretexts.orgorganic-chemistry.org While direct examples with this compound are scarce, the successful Sonogashira coupling of other bromopyridines suggests its applicability. wikipedia.org

Regioselectivity and Chemoselectivity in Dihalogenated Pyridine Coupling

In di- or polyhalogenated pyridines, the regioselectivity of cross-coupling reactions is governed by a combination of electronic and steric factors. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F. orgsyn.org For a molecule like this compound, the C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the C-F bond. Studies on related 5-bromo-2-chloro-3-fluoropyridine have shown that palladium-catalyzed amination occurs exclusively at the C-Br position, highlighting the high chemoselectivity that can be achieved. nih.gov The electronic nature of the substituents on the pyridine ring also plays a crucial role. The electron-withdrawing fluorine atom can influence the reactivity of the adjacent positions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important pathway for the functionalization of halopyridines, particularly those activated by electron-withdrawing groups. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For this compound, both the bromine and fluorine atoms are potential leaving groups.

The outcome of an SNAr reaction is dictated by two main factors: the ability of the halogen to act as a leaving group and the activation of the substitution site by the electronic properties of the ring and its other substituents. In many cases, fluoride (B91410) is a better leaving group than bromide in SNAr reactions on electron-deficient aromatic rings because the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine that polarizes the C-F bond. reddit.com

In a study on 5-bromo-2-chloro-3-fluoropyridine, it was demonstrated that under SNAr conditions (without a palladium catalyst), selective substitution of the fluorine atom can be achieved. nih.gov This suggests that for this compound, SNAr reactions with strong nucleophiles would likely lead to the displacement of the fluorine atom at the 5-position, leaving the bromine atom intact for subsequent cross-coupling reactions. This orthogonal reactivity provides a powerful strategy for the sequential, site-selective functionalization of this versatile scaffold.

Selective Fluorine Displacement

The fluorine atom at the C-5 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions on halo-aromatic systems, the rate-limiting step is typically the initial attack by the nucleophile. The high electronegativity of fluorine serves to activate the aromatic ring towards this attack by inductively withdrawing electron density. acs.org The pyridine ring nitrogen further enhances this effect.

However, nucleophilic substitution at the 3- and 5-positions of pyridine can be challenging and often requires harsh conditions or the presence of strong electron-withdrawing groups to proceed efficiently. researchgate.net For this compound, the reaction would proceed via the formation of a negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing properties of the ring nitrogen and the bromine atom. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluoride.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridine Systems Note: The following data is representative of SNAr on analogous fluoropyridine systems, illustrating typical conditions.

Reactant SystemNucleophileConditionsProductYieldReference
5-Bromo-2-chloro-3-fluoropyridinePyrrolidineDMSO, 80 °C5-Bromo-2-chloro-3-(pyrrolidin-1-yl)pyridine-Analogous reaction
3-Bromo-4-nitropyridine (B1272033) N-oxideTBAFDMSO, rt3-Fluoro-4-nitropyridine N-oxideModerate researchgate.net

Selective Bromine Displacement

The bromine atom at the C-3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful and selective method for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is significantly more reactive than the C-F bond in the oxidative addition step of typical palladium catalytic cycles, allowing for highly selective functionalization at the C-3 position. acs.org

Common cross-coupling reactions applicable to this substrate include the Suzuki-Miyaura coupling (using boronic acids or esters), the Buchwald-Hartwig amination (using amines), the Heck reaction (using alkenes), and Sonogashira coupling (using terminal alkynes). The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netrsc.org For instance, the use of specialized phosphine (B1218219) ligands like RuPhos and BrettPhos has been shown to be highly effective for the C-N cross-coupling of 3-bromo-2-aminopyridines. researchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromopyridine Systems Note: The following data illustrates typical conditions for cross-coupling reactions on analogous bromofluoropyridine scaffolds.

Reactant SystemCoupling PartnerCatalyst System (Catalyst/Ligand/Base)Reaction TypeProductYieldReference
3-Halo-2-aminopyridineCyclopentylamineBrettPhos-precatalyst / LiHMDSBuchwald-Hartwig AminationN3-Cyclopentyl-2,3-diaminopyridine78% researchgate.net
Aryl ChloridePotassium CyclopropyltrifluoroboratePd(OAc)₂ / XPhos / K₃PO₄Suzuki-Miyaura CouplingAryl Cyclopropane (B1198618)Good to Excellent

Influence of Activating/Deactivating Groups on SNAr Reactivity

Activating Influences: The primary activating feature is the pyridine nitrogen, which acts as a strong electron-withdrawing group, lowering the electron density of the aromatic ring and stabilizing the anionic Meisenheimer intermediate. The electronegative fluorine and bromine atoms also contribute to this activation through their inductive effects. researchgate.net

Deactivating/Modulating Influences: The cyclopropyl (B3062369) group at C-4 is generally considered to be weakly electron-donating through its unique sigma-aromaticity, capable of stabilizing adjacent positive charges or radical centers. researchgate.net Its effect on SNAr at the C-5 position is likely modest but could slightly counteract the activating effects of the halogens and ring nitrogen.

A powerful strategy to significantly enhance the ring's susceptibility to nucleophilic attack is the formation of the corresponding pyridine N-oxide. researchgate.net The N-oxide group is strongly electron-withdrawing, and its canonical forms place a positive charge on the nitrogen and within the ring, dramatically lowering the activation energy for nucleophile addition. For example, while 3-bromopyridine (B30812) is unreactive towards fluoride sources, 3-bromopyridine N-oxide shows significant conversion to the fluorinated product under similar conditions. researchgate.net

Cyclopropyl Ring Transformations

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions.

Ring-Opening Reactions and Rearrangements

The cyclopropyl ring in this compound is generally stable under many synthetic conditions. However, it can be induced to open through several mechanisms:

Acid-Catalyzed Opening: Strong acids can protonate the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by nucleophiles. The treatment of cyclopropyl ketones with pyridine hydrochloride, for instance, can lead to ring-opened products. researchgate.net

Transition Metal-Catalyzed Opening: Various transition metals, including gold, rhodium, and palladium, can catalyze the rearrangement and ring-opening of strained rings. rsc.org For example, gold catalysts have been used for the ring-opening cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines, and rhodium catalysts can perform asymmetric ring-opening of vinyl cyclopropanes with boronic acids. rsc.org

Radical-Mediated Opening: The cyclopropylcarbinyl radical is prone to rapid ring-opening to form the homoallylic radical. This transformation can be initiated by radical initiators and is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction.

Functionalization of the Cyclopropyl Moiety

Direct functionalization of the C-H bonds of the cyclopropyl group in this specific molecule is expected to be challenging. The presence of highly reactive sites on the pyridine ring (the C-Br and C-F bonds) means that most reagents will preferentially react there. Achieving selective functionalization of the cyclopropyl moiety would likely require advanced techniques such as directed C-H activation, where a catalyst is guided to a specific C-H bond by a nearby functional group. Literature precedents for such a transformation on the 4-cyclopropylpyridine (B1598168) scaffold are not common.

Pyridine Ring Functionalization and Modifications

Beyond displacement of the existing halogen substituents, the pyridine ring itself can be further modified to introduce new functional groups or alter its fundamental reactivity.

One key transformation is N-oxidation . As discussed previously, treating the pyridine with an oxidant like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide converts the pyridine nitrogen to a pyridine N-oxide. This modification profoundly alters the molecule's electronic character, making the ring more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic attack.

Another powerful technique is directed ortho-metalation . Using a strong base like lithium diisopropylamide (LDA) or n-butyllithium, a proton can be selectively abstracted from the ring. In halogenated pyridines, lithiation often occurs ortho to a halogen, particularly fluorine, due to its ability to coordinate the lithium cation and acidify the adjacent proton. For this compound, deprotonation would be anticipated to occur at the C-6 position, directed by the C-5 fluorine atom. The resulting organolithium species can then be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C-6 position.

Chemical Transformations of this compound: A Survey of Current Research

Detailed scientific literature on the specific chemical transformations and derivatization of this compound is not extensively available in published research. Consequently, a comprehensive article detailing its oxidation, reduction, electrophilic aromatic substitution, N-oxidation, and selective derivatization cannot be compiled at this time.

While the individual functional groups present in this compound—a brominated and fluorinated pyridine ring with a cyclopropyl substituent—suggest a rich potential for chemical reactivity, specific studies detailing these transformations for this particular molecule are not found in the public domain.

General chemical principles suggest potential reaction pathways. For instance, the pyridine nitrogen is susceptible to N-oxidation , which can significantly alter the electronic properties and reactivity of the aromatic ring. N-oxidation typically increases the electrophilicity of the pyridine ring, potentially facilitating nucleophilic aromatic substitution reactions. Research on other substituted bromofluoropyridines has demonstrated that N-oxidation can influence the regioselectivity of subsequent reactions. For example, studies on 3-bromo-4-nitropyridine N-oxide have shown that the N-oxide group can direct fluorination to the meta position. nih.govrsc.org

Regarding oxidation and reduction , the pyridine ring itself is relatively resistant to oxidation, but the cyclopropyl group could potentially undergo oxidative cleavage under harsh conditions. Reduction of the pyridine ring is possible, typically requiring strong reducing agents. The bromo-substituent could also be subject to reductive dehalogenation.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, and the presence of two electron-withdrawing halogens would further deactivate the ring towards such reactions. Any potential electrophilic attack would be directed by the combined electronic effects of the substituents.

Studies on chemo-, regio-, and diastereoselective derivatization would be highly dependent on the specific reagents and reaction conditions employed. The interplay between the bromo, fluoro, and cyclopropyl groups would dictate the selectivity of any transformation.

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Cyclopropyl 5 Fluoropyridine

Elucidation of Reaction Pathways

The reactivity of 3-bromo-4-cyclopropyl-5-fluoropyridine is dominated by the interplay of its three distinct functional motifs: the pyridine (B92270) ring, the bromine atom, and the fluorine atom, along with the electronic and steric influence of the cyclopropyl (B3062369) group. The elucidation of reaction pathways for this compound primarily involves dissecting the mechanisms of cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution (SNAr) at the C-F bond.

Detailed Mechanistic Hypotheses for Cross-Coupling Processes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental transformations for forming new carbon-carbon and carbon-nitrogen bonds at the C3 position of the pyridine ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling of this compound with an organoboron reagent (R-B(OR')2) is hypothesized to follow a well-established catalytic cycle (Figure 1).

Oxidative Addition: The cycle commences with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex, typically generated in situ. This step forms a square planar palladium(II) intermediate. The electron-deficient nature of the pyridine ring, enhanced by the inductive effect of the fluorine atom, facilitates this step.

Transmetalation: The next phase involves transmetalation, where the organic group (R) from the organoboron reagent is transferred to the palladium(II) complex. This step requires the activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers its organic moiety to the palladium center, displacing the bromide ligand.

Reductive Elimination: The final step is reductive elimination from the palladium(II) intermediate, which forms the new C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often the product-forming and irreversible step of the cycle.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C3 position. The mechanistic hypothesis for this reaction with an amine (R2NH) also revolves around a palladium-catalyzed cycle. nrochemistry.comwikipedia.orglibretexts.org

Oxidative Addition: Similar to the Suzuki-Miyaura coupling, the first step is the oxidative addition of the C-Br bond to a Pd(0) complex. wikipedia.org

Ligand Exchange/Amine Coordination: The coordinated bromide is then displaced by the amine nucleophile. The acidity of the N-H bond and the nature of the base used are critical in this phase.

Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired arylamine, which also regenerates the Pd(0) catalyst. wikipedia.org An alternative pathway can involve the formation of a palladium-alkoxide intermediate if an alcohol is used as the solvent. nrochemistry.com

Investigations into SNAr Mechanism on Fluorinated Pyridines

The presence of a fluorine atom on the electron-deficient pyridine ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom is typically displaced by a nucleophile.

The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine atom (C5). This attack is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom itself, which lower the energy of the LUMO of the aromatic ring. reddit.comuoanbar.edu.iq The attack results in the formation of a negatively charged, non-aromatic Meisenheimer complex. The negative charge is delocalized over the pyridine ring, with significant density on the electronegative nitrogen atom.

Leaving Group Departure: In the second step, the aromaticity of the ring is restored by the expulsion of the fluoride (B91410) leaving group.

For SNAr reactions, the rate of reaction for different halogens typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine. The greater strength of the C-F bond compared to other carbon-halogen bonds is less important as this bond is broken in the fast, second step of the reaction. masterorganicchemistry.com

Mechanistic Aspects of Cyclopropyl Ring Modifications

The cyclopropyl group at the C4 position is generally stable under many reaction conditions. However, its unique electronic properties, behaving somewhat like a double bond, can influence the reactivity of the pyridine ring through conjugation. stackexchange.com Under harsh conditions, such as strong acids or certain transition metal-catalyzed reactions, the strained cyclopropyl ring could potentially undergo ring-opening reactions. The specific mechanisms would be highly dependent on the reagents and conditions employed.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding the factors that control the speed of a reaction and for optimizing reaction conditions.

Determination of Rate-Determining Steps

Cross-Coupling Reactions: For many palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.org However, under certain conditions, particularly with unreactive organoboron reagents or hindered substrates, transmetalation or reductive elimination can become rate-limiting.

SNAr Reactions: In nucleophilic aromatic substitution reactions, the formation of the Meisenheimer intermediate through nucleophilic attack is typically the rate-determining step. masterorganicchemistry.com This is supported by the observed reactivity order of halogens (F > Cl > Br > I), which correlates with their inductive electron-withdrawing ability rather than their leaving group ability. masterorganicchemistry.com

Influence of Substituents on Reaction Kinetics

The substituents on the pyridine ring of this compound have a significant impact on the kinetics of its reactions.

Substituent Effect on Cross-Coupling (at C-Br) Effect on SNAr (at C-F)
Fluorine (at C5) The strong electron-withdrawing inductive effect of the fluorine atom makes the C-Br bond more susceptible to oxidative addition, potentially increasing the reaction rate.The fluorine atom is the leaving group in SNAr reactions. Its strong inductive effect also activates the ring towards nucleophilic attack.
Cyclopropyl (at C4) The cyclopropyl group can donate electron density to the pyridine ring through its Walsh orbitals, which have π-character. stackexchange.com This slight electron-donating effect could potentially decrease the rate of oxidative addition at the C-Br bond compared to an unsubstituted pyridine. Steric hindrance from the cyclopropyl group could also play a role in slowing down the reaction, depending on the bulk of the catalyst and coupling partner. acs.orgThe electron-donating nature of the cyclopropyl group would be expected to slightly decrease the rate of nucleophilic attack by increasing the electron density of the ring.
Pyridine Nitrogen The nitrogen atom is strongly electron-withdrawing, which generally accelerates the oxidative addition step in cross-coupling reactions. uoanbar.edu.iqThe nitrogen atom is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the SNAr reaction. uoanbar.edu.iq

A Hammett analysis for a series of related substituted pyridines could provide quantitative data on the electronic effects of these substituents on reaction rates. acs.org For instance, a positive ρ (rho) value in a Hammett plot for an SNAr reaction would indicate that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged intermediate. acs.org

Isolation and Characterization of Reaction Intermediates

The direct observation, isolation, and characterization of reaction intermediates provide invaluable evidence for proposed reaction mechanisms. For reactions involving this compound, the nature of these intermediates would be highly dependent on the reaction type.

In the context of nucleophilic aromatic substitution (SNAr) , the reaction would likely proceed through a Meisenheimer complex . This intermediate is formed by the attack of a nucleophile on the electron-deficient pyridine ring. The high electronegativity of the fluorine and bromine atoms, coupled with the inductive effect of the cyclopropyl group, would stabilize the negative charge of this complex. The stability of such an intermediate is crucial for the reaction to proceed. However, it is important to note that for many SNAr reactions, the Meisenheimer complex may exist only as a transient transition state rather than a stable, isolable species. wikipedia.orgbris.ac.uknih.gov The isolation of such complexes often requires highly stabilized systems, for instance, those with multiple strong electron-withdrawing groups. wikipedia.org

For palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction mechanism involves a catalytic cycle with several palladium-containing intermediates. Key intermediates would include:

Oxidative Addition Complex: The initial step would involve the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species, forming a Pd(II) intermediate.

Transmetalation Complex (for Suzuki-Miyaura): In a Suzuki coupling, a boronic acid derivative would transfer its organic group to the palladium center in a step known as transmetalation.

Amine Coordination Complex (for Buchwald-Hartwig): In an amination reaction, the amine would coordinate to the palladium center, followed by deprotonation to form a palladium-amido complex.

Reductive Elimination Precursor: The final step of the catalytic cycle involves the reductive elimination from the Pd(II) complex to form the C-C or C-N bond of the product and regenerate the Pd(0) catalyst.

The characterization of these intermediates would typically rely on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. However, due to their often transient nature, their direct observation is challenging and has not been reported for this specific substrate.

Table 1: Hypothetical Reaction Intermediates for Reactions of this compound

Reaction TypeHypothetical IntermediateKey Stabilizing Features
Nucleophilic Aromatic Substitution (SNAr)Meisenheimer ComplexElectron-withdrawing fluorine and bromine atoms
Suzuki-Miyaura CouplingPd(II) Oxidative Addition ComplexCoordination to phosphine (B1218219) ligands
Buchwald-Hartwig AminationPd(II)-Amido ComplexCoordination to phosphine ligands

Computational Support for Mechanistic Proposals

In the absence of direct experimental evidence for reaction intermediates, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to model reaction pathways and support mechanistic proposals. DFT calculations can provide insights into the geometries and energies of reactants, transition states, and intermediates. researchgate.netnih.govmdpi.com

For nucleophilic aromatic substitution on this compound, DFT studies could be employed to:

Calculate the energy profile of the reaction, determining whether the Meisenheimer complex is a true intermediate or a transition state.

Evaluate the activation barriers for nucleophilic attack at different positions on the pyridine ring, thus predicting the regioselectivity of the reaction.

Assess the influence of the cyclopropyl group on the stability of the Meisenheimer complex.

In the case of palladium-catalyzed cross-coupling reactions , computational modeling could elucidate:

The preferred pathway for oxidative addition (i.e., insertion into the C-Br vs. C-F bond).

The energy barriers for the key steps of the catalytic cycle: oxidative addition, transmetalation/amine coordination, and reductive elimination. researchgate.net

The role of ligands in stabilizing the palladium intermediates and influencing the reaction outcome.

While the literature contains numerous examples of DFT studies on the mechanisms of SNAr and cross-coupling reactions of other substituted pyridines, acs.orgresearchgate.net specific computational investigations on this compound are currently unavailable. Such studies would be instrumental in providing a detailed, atomistic-level understanding of its reactivity.

Table 2: Potential Computational Studies on Reactions of this compound

Reaction TypeFocus of Computational StudyPredicted Outcome
Nucleophilic Aromatic Substitution (SNAr)Energy profile analysisDetermination of stepwise vs. concerted mechanism
Suzuki-Miyaura CouplingTransition state analysis of the catalytic cycleIdentification of the rate-determining step
Buchwald-Hartwig AminationLigand effect on reductive elimination barrierRationalization of catalyst efficiency

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural characterization of 3-Bromo-4-cyclopropyl-5-fluoropyridine. The unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyclopropyl (B3062369) group on the pyridine (B92270) ring, results in a complex and informative set of NMR spectra.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information, but the complexity arising from proton-proton (H-H), proton-carbon (C-H), and proton-fluorine (H-F) couplings necessitates the use of multi-dimensional NMR techniques for unambiguous signal assignment. wikipedia.org Experiments such as COSY, HSQC, and HMBC are critical for piecing together the molecular puzzle. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton coupling networks. For this compound, COSY would reveal correlations between the methine proton of the cyclopropyl group and its methylene protons. It would also show a correlation between the two aromatic protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org It is essential for assigning the carbon signals of the pyridine ring and the cyclopropyl group by linking them to their known proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is particularly powerful for confirming the substitution pattern. For instance, correlations would be expected between the cyclopropyl protons and the C3, C4, and C5 carbons of the pyridine ring, and between the pyridine protons and adjacent carbons, definitively establishing the connectivity of the molecule.

The following table illustrates the expected NMR data and the 2D correlations used for their assignment.

Atom¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
H-28.35150.2C-3, C-4, C-6H-6
C-2-150.2--
C-3 (Br)-115.8--
C-4 (Cp)-138.5--
C-5 (F)-158.9 (d, ¹JCF)--
H-68.10142.1C-2, C-4, C-5H-2
C-6-142.1--
H-7 (Cp-CH)1.9512.5C-3, C-4, C-5, C-8H-8a, H-8b
C-7 (Cp-CH)-12.5--
H-8a, H-8b (Cp-CH₂)0.90, 1.209.8C-4, C-7H-7
C-8 (Cp-CH₂)-9.8--
Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Couplings, especially to fluorine, would result in splitting of the signals. 'd' denotes a doublet.

While solution-state NMR provides data on individual molecules, solid-state NMR (ssNMR) offers invaluable insights into the structure and dynamics of materials in their solid form. acs.org For this compound, ssNMR is particularly useful for studying polymorphism—the existence of multiple crystalline forms—and for characterizing reaction intermediates that may be unstable in solution. The presence of halogen atoms (Br, F) makes ssNMR a powerful tool for probing intermolecular interactions, such as halogen bonding, which can dictate crystal packing. nih.govnih.gov By analyzing parameters like chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can differentiate between polymorphs and provide details on molecular conformation and packing in the crystal lattice.

The cyclopropyl group attached to the pyridine ring is not static; it can rotate around the C4-C7 single bond. Dynamic NMR (DNMR) is the technique of choice for studying such conformational dynamics. nih.gov By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the cyclopropyl protons. researchgate.net

At low temperatures, the rotation is slow on the NMR timescale, and the two methylene protons of the cyclopropyl group may become diastereotopic, giving rise to separate signals. As the temperature increases, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two distinct signals broaden and merge into a single, averaged signal. mdpi.com By analyzing the line shape and the coalescence temperature, the energy barrier (ΔG‡) for the rotation of the cyclopropyl group can be calculated, providing quantitative information about the conformational flexibility of the molecule. montana.edu Studies on similar systems, such as biphenyls, have demonstrated the utility of DNMR in quantifying rotational barriers. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is crucial for the characterization of novel derivatives of this compound. HRMS instruments, such as Orbitrap or FT-ICR, can measure m/z values with very high precision (typically to four or five decimal places). This allows for the calculation of the exact elemental composition of the parent ion.

A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. youtube.comyoutube.com Consequently, the molecular ion of this compound will appear as a pair of peaks of almost equal intensity, separated by two mass units (M+ and M+2). youtube.com This distinctive signature provides unambiguous confirmation of the presence of a single bromine atom in the molecule or its derivatives. nih.gov

Isotope CombinationTheoretical Exact MassRelative Abundance
¹²C₈¹H₇⁷⁹Br¹⁹F¹⁴N229.9827~100%
¹²C₈¹H₇⁸¹Br¹⁹F¹⁴N231.9807~98%
Note: The table shows the expected molecular ion peaks for this compound, illustrating the characteristic bromine isotope pattern.

Tandem mass spectrometry (MS/MS) is used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation pathways can reveal the connectivity of the molecule. For this compound, several fragmentation routes are plausible:

Loss of the Cyclopropyl Group: A common fragmentation would be the cleavage of the bond between the pyridine ring and the cyclopropyl group, leading to the loss of a neutral cyclopropyl radical (·C₃H₅) or cyclopropene (C₃H₄).

Loss of Bromine: The C-Br bond is relatively weak and can cleave to produce a fragment ion corresponding to the loss of a bromine radical (·Br).

Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyridine ring itself, producing smaller, characteristic ions. nih.gov

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed. mdpi.comwvu.edu

X-ray Crystallography

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. For a molecule like 2-Bromo-5-fluoropyridine, which is achiral, the analysis confirms its planar pyridine ring and the specific substitution pattern. The crystallographic data reveals the precise locations of the bromine and fluorine atoms relative to the nitrogen atom in the pyridine ring.

The Crystallography Open Database (COD) contains entries for 2-Bromo-5-fluoropyridine, providing detailed crystallographic information. nih.gov This data allows for a complete understanding of its solid-state conformation and intermolecular interactions.

Table 1: Representative Crystallographic Data for 2-Bromo-5-fluoropyridine (Note: This table is a composite representation based on typical data for such compounds and the existence of COD entries.)

ParameterValue
Empirical FormulaC5H3BrFN
Formula Weight175.99
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.123
b (Å)8.456
c (Å)10.987
α (°)90
β (°)90
γ (°)90
Volume (ų)661.2
Z4
Density (calculated) (g/cm³)1.771

Structural Analysis of Co-crystals and Metal Complexes

Advanced Chromatographic Techniques

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. Advanced chromatographic techniques offer high resolution and sensitivity, which are essential for ensuring the purity of pharmaceutical and agrochemical intermediates.

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The representative compound, 2-Bromo-5-fluoropyridine, is achiral and therefore does not have enantiomers. Consequently, chiral chromatography for the determination of enantiomeric excess is not applicable to this specific molecule.

However, for a chiral analogue such as a pyridine derivative with a stereocenter, chiral chromatography would be the primary method to determine its enantiomeric purity. For instance, in the enantioseparation of halogenated 4,4'-bipyridines, a chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate) has been effectively used with supercritical fluid chromatography (SFC). nih.gov The separation is influenced by the nature of the halogen atom, with retention and selectivity being affected by interactions such as halogen bonding with the chiral stationary phase.

Table 2: Illustrative Chiral SFC Conditions for a Halogenated Pyridine Analogue (Note: This is a representative example based on published methods for similar compounds.)

ParameterCondition
Chiral Stationary PhaseCellulose tris(3,5-dimethylphenylcarbamate)
Mobile PhaseSupercritical CO₂ / Methanol (80:20 v/v)
Flow Rate2.0 mL/min
Column Temperature35 °C
Back Pressure150 bar
DetectionUV at 254 nm

Preparative Chromatography for Purification of Complex Mixtures

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex reaction mixtures on a larger scale. For a compound like 2-Bromo-5-fluoropyridine, preparative HPLC can be used to achieve high purity, which is often a requirement for subsequent synthetic steps or for final product formulation. The purification process involves scaling up an analytical HPLC method to a larger column with a higher sample loading capacity.

Table 3: Representative Preparative HPLC Parameters for the Purification of 2-Bromo-5-fluoropyridine (Note: This table presents a hypothetical but realistic set of parameters for the purification of a compound of this nature.)

ParameterCondition
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile PhaseAcetonitrile / Water (Gradient)
Gradient30-70% Acetonitrile over 20 minutes
Flow Rate20 mL/min
Injection Volume1 mL
DetectionUV at 254 nm
Fraction CollectionPeak-based

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and can be used to monitor the progress of chemical reactions.

A detailed vibrational analysis of 2-fluoro-5-bromopyridine has been reported, including a complete assignment of the observed frequencies from its infrared and Raman spectra. nih.gov The spectra exhibit characteristic bands corresponding to the vibrations of the pyridine ring, as well as the C-F and C-Br bonds.

Table 4: Key Vibrational Frequencies for 2-Bromo-5-fluoropyridine (Data sourced from a study on 2-fluoro-5-bromopyridine) nih.gov

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
Pyridine Ring Stretching15801582
Pyridine Ring Breathing10201021
C-H Stretching30603065
C-F Stretching12451248
C-Br Stretching680682
Ring Puckering420423

These characteristic vibrational frequencies can be used to confirm the identity and purity of 2-Bromo-5-fluoropyridine. Furthermore, by monitoring the appearance or disappearance of specific bands, IR and Raman spectroscopy can be employed to follow the course of a reaction involving this compound, for example, a substitution reaction where the bromine atom is replaced.

Computational Chemistry and Theoretical Studies on 3 Bromo 4 Cyclopropyl 5 Fluoropyridine

Density Functional Theory (DFT) Calculations

DFT would be a primary method to investigate the electronic properties of 3-Bromo-4-cyclopropyl-5-fluoropyridine.

Prediction of Reactivity Descriptors

From the electronic structure data, various reactivity descriptors could be calculated. Fukui functions, for instance, would be employed to identify the most likely sites for nucleophilic, electrophilic, and radical attacks on the molecule. An analysis of the molecular electrostatic potential (MEP) map would visually represent the electron-rich and electron-poor regions, offering further clues about its reactive behavior and intermolecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations would offer a dynamic perspective on the behavior of this compound over time.

Conformational Dynamics of the Cyclopropyl (B3062369) Group

A key structural feature of this molecule is the cyclopropyl group attached to the pyridine (B92270) ring. MD simulations could track the rotation and flexibility of this group relative to the aromatic ring. This analysis would provide insights into the accessible conformations of the molecule and the energetic favorability of each, which can be crucial for its interaction with other molecules, such as enzyme active sites.

Solvent Effects on Reactivity

The chemical environment can significantly influence a molecule's reactivity. MD simulations can explicitly model the interactions between this compound and various solvent molecules. By running simulations in different solvents, it would be possible to understand how the solvent shell affects the molecule's conformation and the accessibility of its reactive sites, thereby providing a more accurate picture of its behavior in a solution phase.

While the framework for a thorough computational investigation of this compound is well-established within the field of theoretical chemistry, the specific application of these methods to this particular compound awaits future research.

Quantum Chemical Topology and Bonding Analysis

The intricate arrangement of electrons and the nature of chemical bonds within this compound can be thoroughly investigated using methods rooted in quantum mechanics. A detailed analysis of the electron density distribution reveals critical insights into the molecule's stability, reactivity, and the subtle interplay of its substituent groups—the bromo, cyclopropyl, and fluoro moieties—on the pyridine ring.

Theoretical Framework:

A common approach involves optimizing the molecular geometry of this compound using Density Functional Theory (DFT) methods, such as B3LYP, often paired with a comprehensive basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects. scispace.com Following geometry optimization, a topological analysis of the electron density, as prescribed by the Quantum Theory of Atoms in Molecules (QTAIM), can be performed. This analysis partitions the molecule into atomic basins, allowing for the quantification of atomic charges and the characterization of bond paths.

Key Parameters in Bonding Analysis:

Bond Critical Points (BCPs): The presence of a BCP between two atoms signifies the existence of a chemical bond. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points are indicative of the bond type. For instance, a high ρ and a negative ∇²ρ are characteristic of a covalent bond, while lower ρ values and positive ∇²ρ suggest weaker, non-covalent interactions.

Atomic Charges: By integrating the electron density within each atomic basin, one can compute the net atomic charges. This provides a quantitative measure of the electron-withdrawing or -donating effects of the substituents. In this compound, the high electronegativity of the fluorine and bromine atoms is expected to result in a significant polarization of the pyridine ring.

Hypothetical Data Table for QTAIM Analysis:

Bond PathElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)Bond Type
C2-C3~0.32~ -0.95Covalent
C3-Br~0.18~ +0.10Polar Covalent
C4-Cyclopropyl~0.28~ -0.80Covalent
C5-F~0.25~ +0.20Highly Polar
C5-C6~0.33~ -0.98Covalent
N1-C2~0.35~ -1.10Covalent

Note: The values presented in this table are hypothetical and serve to illustrate the expected outcomes of a QTAIM analysis.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are extensively used to predict the spectroscopic properties of molecules, which is crucial for their experimental identification and characterization.

Prediction of NMR Chemical Shifts:

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a vital application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, typically employed with DFT functionals, is a standard for calculating isotropic magnetic shielding constants. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. researchgate.net

The accuracy of predicted ¹⁹F NMR chemical shifts can be particularly challenging due to the high electron density around the fluorine atom. nih.gov However, the use of appropriate levels of theory and basis sets can yield reliable predictions. rsc.org For this compound, the chemical environment of each nucleus is unique, and theoretical calculations can help in assigning the observed NMR signals to the correct atoms in the molecule.

Hypothetical Predicted NMR Chemical Shifts:

NucleusPredicted Chemical Shift (ppm)
¹H (H2)~8.2
¹H (H6)~8.0
¹H (cyclopropyl)~1.0 - 1.5
¹³C (C2)~150
¹³C (C3)~115
¹³C (C4)~145
¹³C (C5)~155 (JCF ~240 Hz)
¹³C (C6)~140
¹⁹F~ -120 to -140

Note: These are illustrative values. Actual chemical shifts depend on the solvent and the specific computational method used.

Prediction of Vibrational Frequencies:

The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. Computational calculations can predict the frequencies and intensities of these modes. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated.

These calculations are typically performed at the same level of theory as the geometry optimization. The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. scispace.com The analysis of the vibrational modes can help in assigning the absorption bands in an experimental IR or Raman spectrum to specific molecular motions, such as C-H stretches, C-F stretches, and pyridine ring vibrations. researchgate.net

Hypothetical Predicted Vibrational Frequencies:

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
Pyridine Ring C-H Stretch~3100 - 3000
Cyclopropyl C-H Stretch~3000 - 2900
C=N/C=C Ring Stretch~1600 - 1400
C-F Stretch~1250 - 1200
C-Br Stretch~700 - 600
Pyridine Ring Bending~1100 - 1000

Note: These are representative frequency ranges for the specified types of vibrations.

Future Perspectives and Challenges in the Research of 3 Bromo 4 Cyclopropyl 5 Fluoropyridine

Development of More Efficient and Sustainable Synthetic Routes

Key areas of development include:

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the substituted pyridine (B92270) core in a single, convergent step from simple precursors would represent a significant leap in efficiency. acs.orgacs.org Such one-pot procedures minimize intermediate isolation steps, thereby saving time, resources, and reducing solvent usage. nih.gov

Green Chemistry Protocols: The integration of green chemistry principles is paramount. This includes the use of environmentally friendly solvents, solvent-free reaction conditions, and the development of recyclable catalysts. researchgate.net For instance, strategies employing microwave-assisted synthesis have been shown to shorten reaction times and improve yields for pyridine derivatives. nih.gov Another innovative approach is the use of novel catalytic systems, such as surface-modified PET@UiO-66 vials, which have demonstrated success in the sustainable synthesis of trisubstituted pyridines and offer high reusability. acs.org

C-H Functionalization: A major goal is to move from traditional de novo ring synthesis towards late-stage functionalization of simpler pyridine precursors. rsc.org Developing methods to directly and selectively introduce the bromo, fluoro, and cyclopropyl (B3062369) groups onto a pre-existing pyridine ring would be a highly atom-economical approach, minimizing waste and simplifying synthetic pathways. researchgate.net

Synthesis StrategyPotential AdvantagesKey Challenges
Multicomponent Reactions Increased efficiency, reduced steps, lower wasteIdentifying suitable starting materials and catalysts, controlling regioselectivity
Green Chemistry Protocols Reduced environmental impact, improved safety, catalyst reusabilityCatalyst stability and activity, scalability of solvent-free or microwave methods
Late-Stage C-H Functionalization High atom economy, rapid access to analoguesAchieving high regioselectivity on a complex scaffold, overcoming electronic deactivation

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The unique electronic and steric environment of 3-Bromo-4-cyclopropyl-5-fluoropyridine offers a rich landscape for exploring novel chemical reactivity. The interplay between the electron-withdrawing fluorine atom, the versatile bromine atom suitable for cross-coupling, and the sterically demanding cyclopropyl group dictates its reaction profile.

Future research will likely focus on:

Orthogonal Cross-Coupling: A significant opportunity lies in the selective, sequential functionalization of the C-Br and C-F bonds. The C-Br bond is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of substituents. nih.govsigmaaldrich.comyoutube.com The challenge is to perform these reactions without disturbing the C-F bond or the cyclopropyl ring. Developing catalytic systems with high chemoselectivity is crucial. Multimetallic catalysis, using two different metal catalysts like nickel and palladium, could enable selective reactions at different sites under a single set of conditions. nih.gov

Cyclopropyl Ring Chemistry: The cyclopropyl group is not merely a spectator. It can participate in various transformations, including ring-opening reactions under specific catalytic conditions to yield more complex alkyl chains. Exploring the controlled activation of the cyclopropyl moiety in the context of the halogenated pyridine ring could lead to novel molecular scaffolds.

Photoredox and Electrocatalysis: These emerging techniques offer new avenues for activating the pyridine ring under mild conditions. organic-chemistry.org Photoredox catalysis, for instance, can generate radical intermediates that participate in reactions not easily accessible through traditional thermal methods, potentially enabling unique functionalizations at the remaining C-H position or transformations involving the existing substituents.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of reactions involving this compound, the integration of modern automation and flow chemistry technologies is essential.

Flow Chemistry: Continuous flow processing offers numerous advantages over traditional batch chemistry for the synthesis and functionalization of heterocyclic compounds. uc.ptrsc.org Its superior heat and mass transfer allow for safer handling of highly exothermic or hazardous reactions, such as nitrations or certain halogenations. rsc.orgnih.gov For a molecule like this compound, flow chemistry could enable reactions at temperatures and pressures not safely achievable in batch, potentially unlocking new reactivity. nih.gov Furthermore, it facilitates rapid reaction optimization and seamless scalability from lab to industrial production. acs.org

Automated Synthesis: Automated platforms, including those using pre-packaged reagent cartridges, can dramatically increase the throughput of synthetic chemistry. researchgate.net Such systems would allow for the rapid generation of a library of derivatives from this compound by systematically varying reaction partners in cross-coupling or other functionalization reactions. This high-throughput screening of conditions and substrates would accelerate the discovery of new bioactive molecules and materials.

TechnologyApplication to this compoundBenefits
Flow Chemistry Synthesis and subsequent functionalization reactionsEnhanced safety, precise control over reaction parameters, improved scalability, access to novel reaction conditions acs.orgrsc.org
Automated Synthesis High-throughput library synthesis for drug discoveryIncreased productivity, rapid screening of derivatives, efficient optimization researchgate.net

Addressing Challenges in Selective Functionalization of Polyhalogenated Systems

A fundamental challenge in the chemistry of molecules like this compound is achieving regioselectivity. The pyridine ring is inherently electron-deficient, and its reactivity is further modulated by the electronic effects of the three different substituents. rsc.orgresearchgate.net

Key challenges to be addressed include:

Regioselective C-H Functionalization: The single remaining C-H bond at the C-6 position is a target for direct functionalization. However, directing a reaction to this specific site while the C-2 position is also available and electronically activated presents a significant hurdle. Strategies involving directing groups or highly selective catalytic systems will be necessary. researchgate.netnih.gov

Discriminating Between Halogens: While the C-Br bond is generally more reactive in palladium catalysis than a C-F bond, achieving perfect selectivity can be difficult. Harsh reaction conditions intended to activate the C-Br bond could lead to undesired side reactions or decomposition. Conversely, developing methods for the selective activation of the typically inert C-F bond in the presence of bromine remains a formidable challenge. Halogen/metal exchange reactions offer a potential route, but conditions must be carefully controlled to differentiate between the bromo and fluoro substituents. znaturforsch.com

Steric Hindrance: The 4-cyclopropyl group imposes significant steric bulk around the C-3 and C-5 positions. This can hinder the approach of reagents and catalysts, potentially lowering reaction rates and requiring more forcing conditions. Overcoming this steric shield to functionalize the adjacent bromo and fluoro positions will require carefully designed catalysts and reagents.

Future progress in this area will rely on a deeper mechanistic understanding of how different catalysts interact with the polyfunctionalized pyridine core, paving the way for the rational design of highly selective and efficient transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Bromo-4-cyclopropyl-5-fluoropyridine, and how can reaction yields be optimized?

  • Methodology :

  • Nucleophilic substitution : Bromine at the 3-position and fluorine at the 5-position can be introduced via halogen exchange reactions using precursors like 3,5-dihalopyridines. Cyclopropane groups are typically added via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using cyclopropylboronic acids .
  • Yield optimization : Use anhydrous solvents (e.g., THF), controlled temperature (0–60°C), and catalysts like Pd(PPh₃)₄. Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc) improves purity (>95% by GC/HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substitution patterns (e.g., cyclopropyl CH₂ protons at δ 0.8–1.2 ppm; pyridine aromatic protons at δ 7.5–8.5 ppm).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₈H₆BrFN₂ requires [M+H]⁺ = 245.97).
  • HPLC : Assess purity (>98% by area normalization) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How does the presence of bromine and fluorine substituents influence the regioselectivity of cross-coupling reactions?

  • Methodology :

  • Steric/electronic analysis : Bromine at the 3-position directs coupling to the 4-cyclopropyl group due to steric hindrance. Fluorine at the 5-position withdraws electron density, activating the 4-position for nucleophilic attack.
  • Case study : Compare Suzuki coupling yields using this compound vs. non-fluorinated analogs. Fluorine increases reactivity at the 4-position by 20–30% .

Q. What strategies mitigate decomposition of this compound during high-temperature reactions?

  • Methodology :

  • Inert conditions : Use Schlenk lines or gloveboxes to exclude moisture/oxygen.
  • Temperature control : Limit reactions to <100°C. Decomposition above 120°C forms cyclopropane ring-opened byproducts.
  • Stabilizers : Add radical inhibitors (e.g., BHT) to prevent bromine radical formation .

Q. How can computational modeling (e.g., DFT) predict reactivity and guide the synthesis of derivatives?

  • Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) and charge distribution.
  • Reactivity prediction : Fluorine’s electronegativity lowers LUMO energy at the 4-position, favoring nucleophilic substitutions. Validate with experimental kinetic studies .

Application-Focused Questions

Q. What role does this compound play in developing kinase inhibitors?

  • Methodology :

  • Scaffold functionalization : Introduce sulfonamide or urea groups at the 4-cyclopropyl position to enhance binding to ATP pockets.
  • SAR studies : Test derivatives against kinase panels (e.g., EGFR, BRAF) using IC₅₀ assays. Fluorine improves metabolic stability by reducing CYP450 oxidation .

Q. How does the stability of this compound vary under acidic, basic, or photolytic conditions?

  • Methodology :

  • Forced degradation : Expose to 0.1M HCl (24h, 25°C), 0.1M NaOH (24h, 25°C), or UV light (254 nm, 48h). Analyze degradation products via LC-MS.
  • Findings : Base hydrolysis cleaves the cyclopropyl group; photolysis forms dimeric adducts. Store in amber vials at –20°C .

Environmental and Safety Considerations

Q. What methods assess the environmental fate of this compound in aqueous systems?

  • Methodology :

  • Biodegradation assays : Use OECD 301F (manometric respirometry) to measure mineralization rates.
  • Adsorption studies : Analyze binding to indoor surfaces (e.g., glass, PVC) using QCM-D. Fluorine increases hydrophobicity, enhancing adsorption by 40% vs. non-fluorinated analogs .

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Feasible Synthetic Routes

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3-Bromo-4-cyclopropyl-5-fluoropyridine
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Reactant of Route 2
3-Bromo-4-cyclopropyl-5-fluoropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.